琥珀胆碱碘化物

描述

Suxamethonium iodide, also known as suxamethonium or succinylcholine, is a medication used to cause short-term paralysis as part of general anesthesia . It is used to help with tracheal intubation or electroconvulsive therapy . It is administered by injection, either into a vein or into a muscle .

Synthesis Analysis

Suxamethonium iodide is a succinic acid derivative that is widely used in medicine . In particular, the injection forms of this drug are used as depolarizing muscular relaxants in surgery . In Russia, suxamethonium iodide was synthesized for the first time in 1998 using an original technological scheme developed at the Research Institute of Organic Semiproducts and Dyes .Molecular Structure Analysis

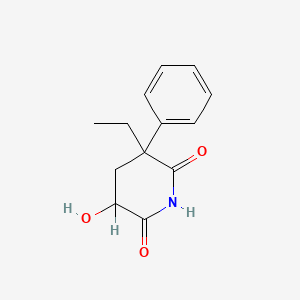

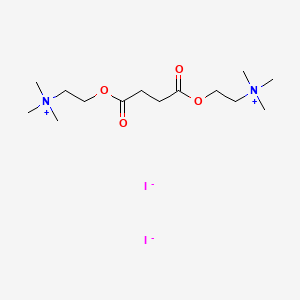

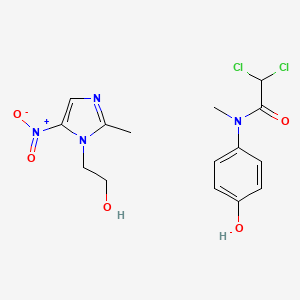

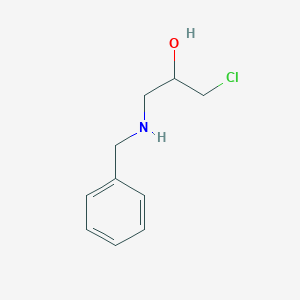

Suxamethonium has two molecules of acetylcholine connected back-to-back through the acetate methyl group . Because of the two quaternary ammonium moieties, Suxamethonium exhibits extremely high polarity .Chemical Reactions Analysis

Suxamethonium is known to be easily and rapidly hydrolyzed in aqueous alkaline solution . It is also well documented that Suxamethonium is rapidly metabolized in the human body by plasma cholinesterase (BuChE), initially to succinylmonocholine (SMC) and finally more slowly to succinic acid and choline .科学研究应用

琥珀胆碱碘化物制剂的质量评价琥珀胆碱碘化物是琥珀酸的衍生物,通常用于医学中,特别是作为手术中去极化肌松药的注射剂。Arzamastsev 等人 (1999) 的一项研究重点是评估琥珀胆碱碘化物(在俄罗斯称为二替林)的质量,特别是确定胆碱碘化物和琥珀酰单胆碱碘化物等宿主杂质,这些杂质可能是由于生产技术违规而产生的。这项研究强调了在琥珀胆碱碘化物的制药生产中进行严格质量控制的重要性,强调了检测药物中杂质的必要性 (Arzamastsev、Luttseva、Sadchikova、Gernikova 和 Vaganova,1999)。

稳定性和吸附分析Tsutsumi 等人 (2003) 使用液相色谱-电喷雾电离质谱法研究了琥珀胆碱 (SUX) 及其主要水解产物琥珀酰单胆碱 (SMC) 的稳定性和吸附性。这项研究发现 SUX 对玻璃器皿有显着吸附,对 SMC 有轻微吸附,而对塑料器皿都没有显着吸附。这些发现对于了解琥珀胆碱的储存和处理条件至关重要,它影响其在医学应用中的疗效和安全性 (Tsutsumi、Nishikawa、Katagi 和 Tsuchihashi,2003)。

琥珀胆碱碘化物中杂质的鉴定为了进一步了解琥珀胆碱碘化物的质量,Arzamastsev 等人 (1999) 还对二替林(琥珀胆碱碘化物的商品形式)中的杂质进行了质谱鉴定。这项研究强调了识别和定量杂质以确保琥珀胆碱碘化物在医学中的安全性和有效性的重要性 (Arzamastsev、Luttseva、Klyuev 和 Sadchikova,1999)。

对眼压的影响琥珀胆碱对眼压 (IOP) 的影响的研究一直是一个重要的关注领域。Cook (1981) 和 Pandey、Badola 和 Kumar (1972) 等人的研究探讨了琥珀胆碱给药后 IOP 的变化,为其在眼科手术中的应用提供了有价值的见解,并了解了特定眼部疾病患者的潜在风险 (Cook,1981); (Pandey、Badola 和 Kumar,1972)。

安全和危害

Suxamethonium has several adverse effects. It stimulates nicotinic receptors at both sympathetic and parasympathetic ganglia and muscarinic receptors in the heart, leading to cardiac arrhythmias . It can also cause hyperkalemia as fasciculations following administration of suxamethonium cause release of potassium from muscles . Patients with burns, nerve damage or neuromuscular disease, closed head injury and other trauma may develop proliferation of extrajunctional acetylcholine receptors .

属性

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHHGXCWYZSBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30I2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90877662 | |

| Record name | Succinylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suxamethonium iodide | |

CAS RN |

541-19-5 | |

| Record name | Succinylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6H2852BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)